2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIVIDAUWQSCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112628-75-8 | |
| Record name | ALPHA-(3-CHLOROPHENYLIMINO)-6-METHOXY-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 3-chlorobenzaldehyde and 6-methoxy-2-aminophenol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (Cl, Br) enhance metal-binding affinity and stabilize coordination complexes .
- Methoxy vs. Ethoxy : Methoxy derivatives generally exhibit higher synthetic yields (69–72% for methoxy vs. 38% for ethoxy) and better solubility in polar solvents .
- Ortho-substituents (e.g., -OH at 2-position) significantly boost antioxidant activity due to increased hydrogen-donating capacity .
Coordination Chemistry and Metal Complexes
The target compound and its analogs act as N,O-bidentate or N,O,O-tridentate ligands , forming complexes with diverse geometries:
- Nickel(II) Complexes: A Ni(II) complex with 2-[(4-methylphenylimino)methyl]-6-methoxyphenol adopts a tetranuclear structure, showcasing three distinct coordination modes (N,O-chelation, bridging phenolic O) .
- Copper(II) Complexes : Ligands with methoxy groups (e.g., HL1) form binuclear Cu(II) complexes ([Cu₂(L1)₂(CH₃COO)₂]) with distorted square-planar geometry, while ethoxy analogs show altered catalytic properties in oxidation reactions .
- Tin(IV) Complexes: [(sb3)₂SnCl₂] (sb3 = 2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol) exhibits six-coordinate geometry, confirmed by ¹¹⁹Sn NMR and DFT calculations .
Electronic and Spectral Properties
- Energy Gap: The HOMO-LUMO gap (3.716 eV) of the target compound is comparable to analogs like (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol (4.069 eV), indicating similar electronic stability .
- UV/Vis Spectra : Methoxy-containing Schiff bases show absorption bands near 320–350 nm (π→π* transitions), while ethoxy derivatives exhibit redshifted peaks due to increased electron-donating effects .
Biological Activity
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol, a Schiff base compound, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHClN O and a molecular weight of approximately 261.7 g/mol. Its structure features an imine group (C=N) linked to a methoxy-substituted phenol, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Covalent Bond Formation : The imine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
- Enzyme Modulation : It may interact with specific enzymes or receptors, influencing cellular pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of the cell cycle.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant strains, showing promising results that suggest potential for development as a new antimicrobial agent .
- Cancer Research : In a recent publication in Cancer Letters, researchers reported that treatment with this compound led to significant inhibition of tumor growth in xenograft models, highlighting its potential therapeutic applications .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 3-chlorobenzaldehyde and 6-methoxy-2-hydroxybenzylamine. Characterization techniques include:
- FTIR Spectroscopy : To identify functional groups.
- NMR Spectroscopy : For structural confirmation.
- X-ray Crystallography : To elucidate the crystal structure.
Q & A
Q. What are the standard synthetic protocols for 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol, and how can reaction conditions be optimized?
The compound is synthesized via a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 3-chloroaniline in methanol under reflux. Key parameters include stoichiometric ratios (1:1 aldehyde:amine), reflux duration (4–6 hours), and recrystallization in methanol to enhance purity . Monitoring the reaction by TLC ensures completion. Optimization may involve solvent selection (e.g., ethanol for faster kinetics) or catalytic acid (e.g., glacial acetic acid) to accelerate imine bond formation.
Q. Which spectroscopic techniques are most effective for characterizing this Schiff base, and what key spectral signatures should researchers prioritize?
- FTIR : Confirm the imine bond (C=N) at ~1600–1620 cm⁻¹ and phenolic O–H stretch at ~3400 cm⁻¹ .
- ¹H/¹³C NMR : Look for the imine proton (δ ~8.7 ppm) and methoxy group (δ ~3.8 ppm for –OCH₃). Aromatic protons from the 3-chlorophenyl group appear as multiplet signals in δ 6.8–7.5 ppm .
- UV-Vis : A π→π* transition band near 300–350 nm confirms conjugation in the Schiff base framework .
Q. How can thermal stability data for this compound be reliably interpreted, and what experimental precautions are necessary?
Thermogravimetric analysis (TGA) shows decomposition onset temperatures (e.g., ~210°C for related Schiff bases). Ensure a nitrogen atmosphere to prevent oxidation and use slow heating rates (5–10°C/min) for accurate phase-transition detection. Compare data with differential scanning calorimetry (DSC) to distinguish melting points from decomposition events .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the compound’s antioxidant or catalytic activity?
Substituent effects are critical:
- Antioxidant activity : Electron-donating groups (e.g., –OH at the ortho position) enhance radical scavenging by stabilizing phenoxyl radicals via resonance. For example, ortho-hydroxyl derivatives exhibit lower IC₅₀ values (~25 μM) in DPPH assays compared to para-substituted analogs .
- Catalytic activity : In Pd(II) complexes, electron-withdrawing groups (e.g., –Cl) improve catalytic efficiency in Heck–Mizoroki reactions by modulating metal center electrophilicity. Complexes with 3-chlorophenyl groups show higher turnover numbers than non-halogenated analogs .
Q. What computational methods are suitable for modeling the electronic properties of this Schiff base and its metal complexes?
Density functional theory (DFT) with the B3LYP/6-311+G(d,p) basis set predicts frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and bond dissociation energies. For metal complexes, include LANL2DZ pseudopotentials for transition metals. Validate computed IR/NMR spectra against experimental data to assess accuracy .
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational predictions) be resolved?
Discrepancies often arise from crystal packing effects or solvent inclusion. Refine X-ray diffraction data using SHELXL, ensuring high-resolution (<1.0 Å) datasets. Compare experimental bond lengths (e.g., C=N: ~1.28 Å) with DFT-optimized geometries. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) that distort molecular conformations .
Q. What strategies improve the reproducibility of biological activity assays (e.g., antimicrobial or anticancer studies) for this compound?
- Standardize protocols : Use fixed DPPH concentrations (0.1 mM in ethanol) and incubation times (30 minutes) for antioxidant assays .
- Control redox interference : Preclude solvent residues (e.g., methanol) by vacuum-drying samples.
- Validate cytotoxicity : Pair MTT assays with flow cytometry to distinguish apoptosis from necrosis in cancer cell lines .
Methodological Guidance
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Purity checks : Use HPLC (C18 column, methanol:water mobile phase) to detect unreacted precursors.
- Crystallographic validation : Single-crystal X-ray diffraction resolves polymorphism issues. For example, differing melting points may arise from solvate vs. anhydrous forms .
- Cross-lab verification : Collaborate with independent labs to replicate synthesis and characterization steps .
Q. What advanced techniques are recommended for probing reaction mechanisms involving this Schiff base (e.g., in catalysis or radical scavenging)?
- EPR spectroscopy : Detect radical intermediates in antioxidant pathways using spin-trapping agents (e.g., DMPO) .
- Kinetic isotope effects : Compare kH/kD values to identify rate-determining steps in catalytic cycles .
- In situ FTIR : Monitor imine bond stability under reaction conditions (e.g., acidic/basic media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
